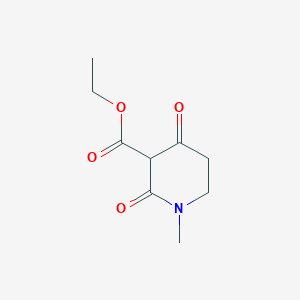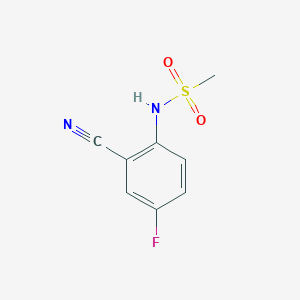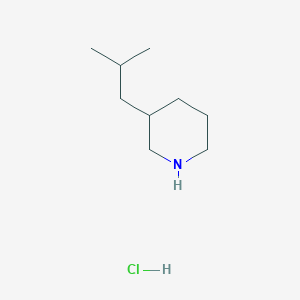
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
Overview
Description
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, also known as 3M4MPPA, is a synthetic compound . It has the molecular formula C17H28N4O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H28N4O/c1-19-9-11-20 (12-10-19)15-5-7-21 (8-6-15)16-4-3-14 (18)13-17 (16)22-2/h3-4,13,15H,5-12,18H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure. The SMILES string is CN1CCN (CC1)C2CCN (CC2)C3=C (C=C (C=C3)N)OC , which is another form of notation to represent the structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 304.44 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Polymorphism in Pharmaceutical Development
ASP3026, a compound containing the 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline structure, was studied for its polymorphism, crucial for pharmaceutical formulation. Researchers identified multiple polymorphs of ASP3026 and investigated the influence of crystallization parameters on these forms. The most stable polymorph was selected for solid formulations, emphasizing the compound's role in drug development (Takeguchi et al., 2015) (Takeguchi et al., 2016).
Synthesis of Mannich Bases and Biological Activity
Mannich bases incorporating this compound were synthesized and evaluated for cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. This study highlights the potential of these compounds as leads for therapeutic agents (Gul et al., 2019).
Antibiotic and Antifungal Activity
Amino alcohols derived from this molecule demonstrated significant anti-bacterial and anti-fungal properties. This application indicates its potential in developing new antibiotics and antifungal drugs (Baker et al., 2022).
Structural Characterization
The compound was structurally characterized in a solvent-free reaction, revealing intermolecular hydrogen bonding, which contributes to understanding its chemical properties and potential applications (Zhou et al., 2010).
Kinase Inhibitory Activity
Derivatives of this compound were optimized as potent inhibitors of Src kinase activity, illustrating its relevance in developing targeted therapies for diseases involving kinase dysregulation (Boschelli et al., 2001) (Boschelli et al., 2007).
Drug Design and Evaluation
The compound's derivatives were studied in drug design, focusing on their interactions with dopamine receptors. These studies contribute to understanding how structural modifications affect receptor affinity and could guide the development of novel dopaminergic drugs (Penjišević et al., 2016).
Pharmacokinetics and Immunosorbent Assay Development
The compound was used as a hapten to develop an enzyme-linked immunosorbent assay (ELISA) for quantifying tyrosine kinase inhibitors in biological matrices. This application demonstrates its utility in developing sensitive and specific assays for drug monitoring (Kataoka et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements include H302-H315-H319-H332-H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions.
Mechanism of Action
Target of Action
The primary target of 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is the Anaplastic Lymphoma Kinase (ALK) . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) .
Mode of Action
This compound interacts with its target, ALK, by inhibiting its activity . The compound has been shown to inhibit EML4-ALK with an IC50 value of 17nM .
Biochemical Pathways
The inhibition of ALK by this compound affects the ALK signaling pathway. This pathway is involved in cell growth and survival. By inhibiting ALK, the compound can potentially halt the growth of ALK-positive NSCLC cells .
Result of Action
The result of the action of this compound is the inhibition of ALK, leading to the potential suppression of the growth of ALK-positive NSCLC cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that temperature and atmospheric conditions could potentially affect the stability and efficacy of the compound.
properties
IUPAC Name |
3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-19-9-11-20(12-10-19)15-5-7-21(8-6-15)16-4-3-14(18)13-17(16)22-2/h3-4,13,15H,5-12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPDGTZPYTWLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254058-34-8 | |
| Record name | 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FV3HV35Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline chosen as a hapten for generating antibodies against brigatinib and gilteritinib?
A: The research article states that this compound shares a common substructure with both brigatinib and gilteritinib []. This structural similarity makes it an ideal hapten. When conjugated to a carrier protein, the immune system recognizes this shared substructure and generates antibodies capable of binding to both the hapten and the target drugs, brigatinib and gilteritinib. This principle forms the basis of the indirect competitive ELISA developed in the study.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456389.png)


![Pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1456392.png)
![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)




![Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate](/img/structure/B1456406.png)
![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)

